molecular formula C8H4F3NOS B010774 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one CAS No. 100831-20-7

4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

Cat. No. B010774
M. Wt: 219.19 g/mol
InChI Key: HNXMKCIGIPOYCO-UHFFFAOYSA-N
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Description

The compound “4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one” is a benzothiazole derivative. Benzothiazole derivatives are known for their distinctive structures and broad spectrum of biological effects . They are often used in the development of new anti-tumor small molecule drugs .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO can be used to access benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones . Another study reported the synthesis of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) . The molecular formula of a similar compound, “6-((trifluoromethyl)thio)benzo[d]thiazol-2-amine”, is C8H5F3N2S2 .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can inhibit the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) .

Safety And Hazards

Safety information for benzothiazole derivatives includes hazard statements and precautionary statements. For example, the compound “6-((trifluoromethyl)thio)benzo[d]thiazol-2-amine” has the hazard statements H315-H319-H335 and the precautionary statements P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

Benzothiazole derivatives show promise in the development of new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties . Future research could focus on exploring these properties further and developing more potent derivatives.

properties

IUPAC Name

4-(trifluoromethyl)-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXMKCIGIPOYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646594
Record name 4-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

CAS RN

100831-20-7
Record name 4-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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